molecular formula C10H15NO B14715541 2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one CAS No. 18543-93-6

2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one

Cat. No.: B14715541
CAS No.: 18543-93-6
M. Wt: 165.23 g/mol
InChI Key: XXWXPRMRPAPIRE-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C10H15NO It is a cyclic compound that features a pyrrolidine ring attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with pyrrolidine in the presence of a suitable catalyst. The reaction typically requires heating and may involve additional reagents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation or recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one is unique due to the presence of both a pyrrolidine ring and a cyclohexene ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Properties

CAS No.

18543-93-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-pyrrolidin-1-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H15NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h5H,1-4,6-8H2

InChI Key

XXWXPRMRPAPIRE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CCCCC2=O

Origin of Product

United States

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